![molecular formula C17H23N3O3S B2647210 4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide CAS No. 1280880-91-2](/img/structure/B2647210.png)
4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide
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Overview
Description
The compound “4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide” contains several functional groups. It has a sulfamoyl group (-SO2NH2) attached to a butan-2-yl group, a cyanocyclobutyl group, and a methylbenzamide group . Each of these groups can have different properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfamoyl, cyanocyclobutyl, and methylbenzamide groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group might be susceptible to hydrolysis, while the cyanocyclobutyl group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .Scientific Research Applications
Novel Catalytic Applications
Research has introduced novel nanosized N-sulfonated Brönsted acidic catalysts for promoting chemical syntheses, such as the one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation. These catalysts exhibit excellent yields, short reaction times, and can be reused multiple times without loss of catalytic activity, indicating potential application areas for sulfamoyl-containing compounds in catalysis and green chemistry (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antimicrobial Properties
Studies on sulfamoyl derivatives have shown promising antimicrobial properties. For instance, the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties has led to compounds with significant antibacterial and antifungal activities. These findings suggest that sulfamoyl-containing compounds, by extension, might serve as potential leads for the development of new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of sulfamoyl derivatives have been widely studied, providing a foundation for understanding the reactivity, stability, and functional applications of these compounds. For example, the synthesis and antimicrobial evaluation of sulfonamide derivatives bearing a biologically active sulfonamide moiety have been explored, indicating the versatility of sulfamoyl groups in chemical synthesis for pharmaceutical applications (Lahtinen et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(butan-2-ylsulfamoyl)-N-(1-cyanocyclobutyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-13(2)19-24(22,23)15-8-6-14(7-9-15)16(21)20(3)17(12-18)10-5-11-17/h6-9,13,19H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHVHEPZNMAROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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